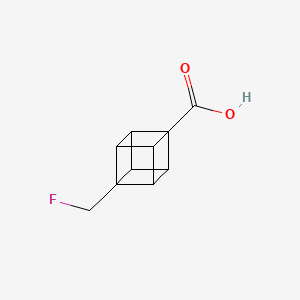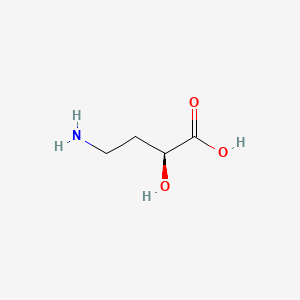![molecular formula C25H25ClN6 B2652481 (E)-1-(2-chlorobenzyl)-4-(4-cinnamylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine CAS No. 924828-30-8](/img/structure/B2652481.png)
(E)-1-(2-chlorobenzyl)-4-(4-cinnamylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-1-(2-chlorobenzyl)-4-(4-cinnamylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C25H25ClN6 and its molecular weight is 444.97. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer and Anti-5-lipoxygenase Agents
- Research Focus : Synthesis of novel pyrazolopyrimidines derivatives for potential use as anticancer and anti-5-lipoxygenase agents.
- Findings : A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and screened for cytotoxic (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. Structure-activity relationship (SAR) was discussed (Rahmouni et al., 2016).
Antiproliferative and Proapoptotic Agents
- Research Focus : Investigating new pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of cell line proliferation and as proapoptotic agents.
- Findings : The compounds blocked cancer cell growth by interfering with the phosphorylation of Src and acted as proapoptotic agents through inhibition of the anti-apoptotic gene BCL2. Several were more active than the reference compound PP2 in inhibiting cell proliferation and inducing apoptosis (Carraro et al., 2006).
Sildenafil Analogues Precursors
- Research Focus : Synthesis of pyrazolo[4,3-d]pyrimidine derivatives as precursors to sildenafil analogues.
- Findings : The study outlined a method for synthesizing these derivatives, providing a pathway for creating sildenafil analogues (Ghozlan et al., 2007).
Antiinflammatory Drugs Without Ulcerogenic Activity
- Research Focus : Synthesis of pyrazolo[1,5-a]pyrimidines as a new class of nonsteroidal antiinflammatory drugs devoid of ulcerogenic activity.
- Findings : The study identified compounds with high antiinflammatory activity and a better therapeutic index than reference drugs, without ulcerogenic activity (Auzzi et al., 1983).
Antiviral/Antitumor Activities of Pyrazolo[3,4-d]pyrimidine-Selone Nucleosides
- Research Focus : Synthesizing pyrazolo[3,4-d]pyrimidine-4(5H)-selone ribonucleosides as potential antiparasitic agents.
- Findings : These compounds exhibited significant activity against HSV-2 in vitro, with one showing potent activity against measles and low toxicity. They were also potent inhibitors of L1210 and P388 leukemia in vitro (Ugarkar et al., 1984).
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
- Research Focus : Synthesis of functionally substituted pyrazolo[1,5-a]pyrimidine derivatives.
- Findings : This study focused on the development of efficient methods for synthesizing these derivatives, important for their broad spectrum of biological activities (Moustafa et al., 2022).
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)methyl]-4-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN6/c26-23-11-5-4-10-21(23)18-32-25-22(17-29-32)24(27-19-28-25)31-15-13-30(14-16-31)12-6-9-20-7-2-1-3-8-20/h1-11,17,19H,12-16,18H2/b9-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYLMWEUAJAPZNU-RMKNXTFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1C/C=C/C2=CC=CC=C2)C3=NC=NC4=C3C=NN4CC5=CC=CC=C5Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-9-[(2-fluorophenyl)methyl]-5-methyl-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B2652399.png)
![3-methoxy-N-[1-(oxan-4-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2652400.png)



![1-{3-[({4-[(4-fluorophenyl)amino]quinazolin-2-yl}sulfanyl)methyl]-4-methoxyphenyl}ethan-1-one](/img/structure/B2652405.png)



![Tert-butyl 2-((1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2652409.png)
![methyl 2-[N-(cyanomethyl)-1-[6-(2,2,2-trifluoroethoxy)pyridin-3-yl]formamido]acetate](/img/structure/B2652416.png)
![2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B2652418.png)

